- Novel semisynthetic method of paclitaxel via asymmetric aminohydroxylation, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 70-73

Cas no 949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid)

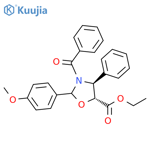

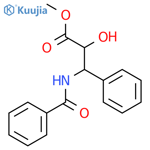

949023-16-9 structure

Nome del prodotto:(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

Numero CAS:949023-16-9

MF:C24H21NO5

MW:403.427246809006

MDL:MFCD11617943

CID:69647

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-3-benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic acid

- (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

- (4S5R)-3-benzoyl-2-(4-anisyl)-4-phenyl

- 6305AC

- ST2414362

- AX8042169

- 617B943

- 5-Oxazolidinecarboxylicacid, 3-benzoyl-2-(4-meth

- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid (ACI)

-

- MDL: MFCD11617943

- Inchi: 1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21+,23?/m0/s1

- Chiave InChI: RDVJYGYJBUIIOE-ZOAFEQKISA-N

- Sorrisi: C(C1C=CC=CC=1)(N1C(C2C=CC(OC)=CC=2)O[C@@H](C(=O)O)[C@@H]1C1C=CC=CC=1)=O

Proprietà calcolate

- Massa esatta: 403.14200

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 30

- Conta legami ruotabili: 5

- Complessità: 590

- Superficie polare topologica: 76.1

Proprietà sperimentali

- Densità: 1.291

- Punto di ebollizione: 642.269°C at 760 mmHg

- PSA: 76.07000

- LogP: 3.99880

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Condizioni di conservazione:Sealed in dry,Room Temperature(BD42169)

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB462924-250 mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; . |

949023-16-9 | 250MG |

€80.40 | 2023-07-18 | ||

| TRC | B208395-25mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid |

949023-16-9 | 25mg |

$ 87.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18940-100mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 100mg |

¥96.0 | 2024-07-19 | |

| Chemenu | CM109378-1g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 1g |

$102 | 2021-08-06 | |

| Chemenu | CM109378-5g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 5g |

$281 | 2021-08-06 | |

| Chemenu | CM109378-10g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 10g |

$449 | 2021-08-06 | |

| eNovation Chemicals LLC | D583789-1g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid |

949023-16-9 | 95% | 1g |

$520 | 2024-05-24 | |

| abcr | AB462924-1 g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid; . |

949023-16-9 | 1g |

€104.20 | 2023-07-18 | ||

| Chemenu | CM109378-5g |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid |

949023-16-9 | 95% | 5g |

$116 | 2022-06-09 | |

| TRC | B208395-50mg |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid |

949023-16-9 | 50mg |

$ 110.00 | 2023-04-19 |

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

- A novel semi-synthesis method of taxol via asymmetric dihydroxylation, Zhongguo Yaoxue Zazhi (Beijing, 2007, 42(9), 709-712

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, 20 psi, rt

Riferimento

- The synthesis of novel taxoids for oral administration, Bioorganic & Medicinal Chemistry, 2014, 22(1), 194-203

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: Methanol , Water ; pH 9 - 10, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Riferimento

- Method for synthesizing taxol side chain, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Synthesis and biological activity of C-7, C-9 and C-10 modified taxane analogues from 1-deoxybaccatin VI, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 1 h, 20 psi, rt

Riferimento

- Taxanes compounds as oral antitumor medicaments and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel, Bioorganic & Medicinal Chemistry, 2010, 18(19), 7101-7112

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Toluene ; 6 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 25 °C; 3 h, 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 25 °C

Riferimento

- Preparation of (4S,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazoline carboxylic acid derivatives, China, , ,

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Raw materials

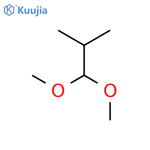

- 1,1-dimethoxy-2-methylpropane

- 5-Oxazolidinecarboxylic acid, 3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-, ethyl ester, (4S,5R)-

- 5-Oxazolidinecarboxylic acid, 3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-, methyl ester, (4S,5R)-

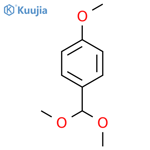

- Anisaldehyde Dimethyl Acetal

- Bz-RS-iSer(3-Ph)-OMe

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Preparation Products

(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid Letteratura correlata

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

949023-16-9 ((4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid) Prodotti correlati

- 39133-31-8(Trimebutine)

- 6835-61-6(2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside)

- 2130-96-3(Boc-Tyr(Bzl)-OH)

- 3483-82-7(N-Benzoyl-L-tyrosine ethyl ester)

- 63769-58-4(Boc-D-Tyr(Bzl)-OH)

- 16879-90-6(Z-Tyr(tBu)-OH DCHA)

- 56392-17-7(Metoprolol Tartrate (mixture of isomers))

- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)

- 33069-62-4(Paclitaxel)

- 64263-81-6(Boc-N-methyl-O-benzyl-L-tyrosine)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Shanghai Joy Biotech Ltd

(CAS:949023-16-9)(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid

Purezza:98%

Quantità:100g;1kg;10kg;25kg

Prezzo ($):Inchiesta